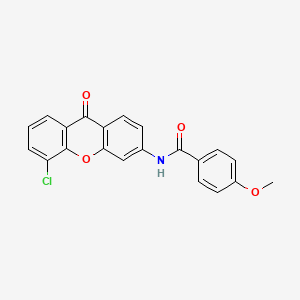
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide is a chemical compound belonging to the xanthone derivatives family. Xanthones are characterized by their tricyclic aromatic structure, which includes a xanthene core with two benzene rings fused to it. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of 5-chloro-9H-xanthen-9-one: This can be achieved by reacting 5-chloro-2-hydroxybenzaldehyde with phthalic anhydride under acidic conditions.
Coupling with 4-methoxybenzoyl chloride: The resulting 5-chloro-9H-xanthen-9-one is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in studying oxidative stress and inflammation.
Medicine: Its antimicrobial activity has been explored for potential therapeutic applications against various pathogens.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and inflammatory responses.
Comparación Con Compuestos Similares
N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide
9-OXO-9H-XANTHEN-3-YL 2,3,4-TRI-O-ACETYL-5-THIOPENTOPYRANOSIDE
This comprehensive overview highlights the significance of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-methoxybenzamide in various scientific and industrial fields. Its unique properties and applications make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-26-14-8-5-12(6-9-14)21(25)23-13-7-10-15-18(11-13)27-20-16(19(15)24)3-2-4-17(20)22/h2-11H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBYQTGKZXOVCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
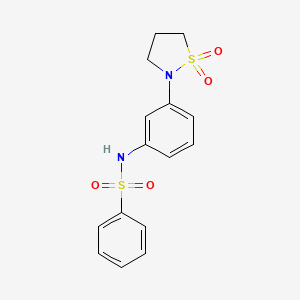
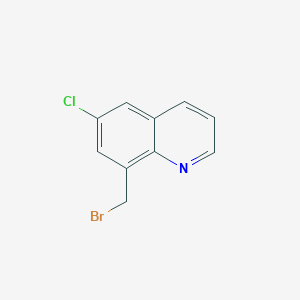
![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
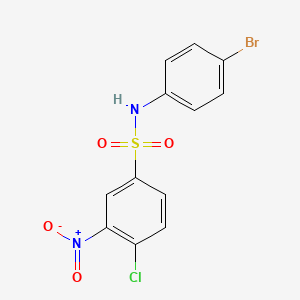
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)
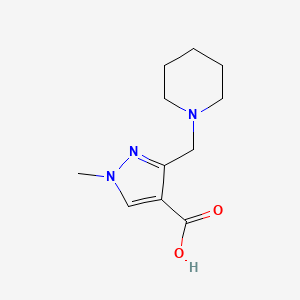
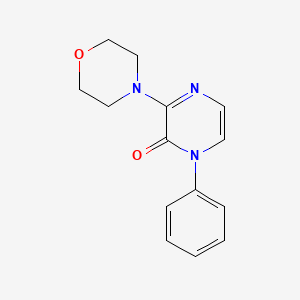
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
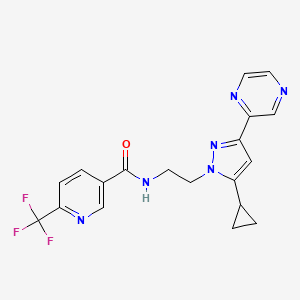
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
